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Introduction
Tris(dimethylamino)silane, commonly abbreviated as TDMAS, is a versatile organosilicon

compound with the chemical formula ((CH₃)₂N)₃SiH.[1] It is a colorless to light yellow liquid

characterized by a pungent, ammonia-like odor.[2] TDMAS has garnered significant attention in

various high-technology fields, particularly as a precursor in the deposition of silicon-based thin

films for the semiconductor industry.[3] Its unique chemical structure and reactivity also make it

a compound of interest in organic synthesis and materials science. This guide provides a

comprehensive overview of the chemical properties, structure, and experimental protocols

related to TDMAS.

Chemical and Physical Properties
Tris(dimethylamino)silane is a volatile and highly reactive liquid. It is soluble in many organic

solvents, such as ether and benzene, but reacts violently with water and moisture in the air,

liberating dimethylamine.[2] Due to its flammability and reactivity, it must be handled with care

in an inert atmosphere.[1]
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A summary of the key physical and chemical properties of Tris(dimethylamino)silane is

presented in the table below for easy reference.

Property Value Reference(s)

Molecular Formula C₆H₁₉N₃Si [1]

Molecular Weight 161.32 g/mol

CAS Number 15112-89-7

Appearance Colorless to light yellow liquid [2]

Odor Pungent, ammonia-like [2]

Boiling Point 142-148 °C [1]

Melting Point -90 °C

Density 0.838 g/mL at 25 °C

Refractive Index 1.4247 at 20 °C

Flash Point -8.89 to 0.00 °C (closed cup)

Vapor Pressure
7 Torr at 20 °C; 13 Torr at 36

°C; 16 Torr at 40 °C
[4]

Molecular Structure and Bonding
The molecular structure of Tris(dimethylamino)silane consists of a central silicon atom

bonded to one hydrogen atom and three dimethylamino groups. While a definitive gas-phase

electron diffraction study for TDMAS is not readily available in the public domain, studies on

analogous compounds such as bis(dimethylamino)silane provide insights into its likely

structural parameters. In bis(dimethylamino)silane, the Si-N bond length is approximately 170.8

pm, the C-N bond length is about 146.0 pm, and the N-Si-N bond angle is around 112°.[5] It is

expected that the bond lengths and angles in TDMAS are of a similar magnitude. The nitrogen

atoms in the dimethylamino groups are nearly planar, suggesting some degree of pπ-dπ

interaction between the nitrogen lone pairs and the silicon d-orbitals.
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A simplified representation of the logical relationship of the atoms in the

Tris(dimethylamino)silane molecule is shown below.

Caption: Ball-and-stick representation of the Tris(dimethylamino)silane molecule.

Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and purity assessment of

Tris(dimethylamino)silane.

Infrared (IR) Spectroscopy
The infrared spectrum of TDMAS exhibits characteristic absorption bands corresponding to its

functional groups. The Si-H stretching vibration is readily identifiable and typically appears in

the range of 2280-2080 cm⁻¹.[6] The exact position is sensitive to the electronegativity of the

substituents on the silicon atom. In the context of its surface reactions during atomic layer

deposition (ALD), the Si-H stretching vibration has been observed at approximately 2247 cm⁻¹

and 2216 cm⁻¹.[7] Other significant vibrational modes include C-H stretching vibrations from

the methyl groups, which are typically observed between 2975 cm⁻¹ and 2807 cm⁻¹, and Si-N

stretching vibrations.[7] A strong Si-N-Si band in related compounds is found around 915 cm⁻¹.

[6]

Table of Key IR Vibrational Assignments (from surface studies):

Frequency (cm⁻¹) Assignment Reference(s)

3737 O-H stretch (surface species) [7]

2975 CH₃ antisymmetric stretch [7]

2902 CH₂ antisymmetric stretch [7]

2882 CH₃ symmetric stretch [7]

2855 CH₂ symmetric stretch [7]

2807 C-H Stretch (Bohlmann band) [7]

2247, 2216 Si-H stretch [7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, publicly available, fully assigned NMR spectrum for

Tris(dimethylamino)silane is scarce, the expected chemical shifts can be inferred from its

structure.

¹H NMR: Two main resonances are expected: a signal for the proton attached directly to the

silicon (Si-H) and a signal for the protons of the methyl groups on the nitrogen atoms. The Si-

H proton would likely appear as a singlet, and its chemical shift would be influenced by the

silicon's electronic environment. The methyl protons would also likely appear as a singlet,

integrating to 18 protons.

¹³C NMR: A single resonance is expected for the methyl carbons of the dimethylamino

groups.

Mass Spectrometry
The mass spectrum of Tris(dimethylamino)silane obtained by electron ionization (EI) would

be expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would

likely be dominated by the loss of a dimethylamino group ([M - N(CH₃)₂]⁺) and other

characteristic fragments resulting from cleavage of the Si-N and C-N bonds.

Experimental Protocols
Synthesis of Tris(dimethylamino)silane
Several methods for the synthesis of Tris(dimethylamino)silane have been reported, primarily

in the patent literature. A common approach involves the reaction of trichlorosilane (HSiCl₃)

with a source of dimethylamine.

Representative Synthesis Procedure (based on patent literature):

This procedure is a generalized representation and should be adapted with appropriate safety

precautions and laboratory techniques.

Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled

and flame-dried.
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Reagent Preparation: Under an inert atmosphere, a solution of dimethylamine in a suitable

anhydrous solvent (e.g., n-hexane or n-heptane) is prepared in the reaction flask.[8]

Lithiation (optional, but common): The solution is cooled to a low temperature (e.g., -78 °C),

and an organolithium reagent, such as n-butyllithium, is added dropwise to form lithium

dimethylamide.[8] The reaction mixture is typically stirred for several hours at this

temperature.

Reaction with Trichlorosilane: Trichlorosilane is added dropwise to the cooled reaction

mixture.[8] The reaction is highly exothermic and the temperature should be carefully

controlled. The mixture is then allowed to warm to room temperature and stirred for an

extended period (e.g., 24 hours).[8]

Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts.

The filtrate is then subjected to fractional distillation to isolate the

Tris(dimethylamino)silane product. The fraction collected between 142-145 °C is typically

the desired product.[8]

The following diagram illustrates the general workflow for the synthesis and purification of

Tris(dimethylamino)silane.

Synthesis

Purification

Dimethylamine + Solvent
+ n-BuLi (optional)

Reaction Vessel
(-78 °C to RT) Filtration

Crude Product

Trichlorosilane

Fractional Distillation Pure TDMAS

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Tris(dimethylamino)silane.

Purification by Fractional Distillation
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Fractional distillation is the primary method for purifying Tris(dimethylamino)silane.

General Procedure:

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a

fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux

indentations), a condenser, and a receiving flask, is assembled. All glassware must be

thoroughly dried.

Distillation: The crude Tris(dimethylamino)silane is placed in the distillation flask with a few

boiling chips. The apparatus is maintained under an inert atmosphere. The flask is heated

gently, and the temperature at the top of the column is monitored.

Fraction Collection: The fraction that distills at a constant temperature corresponding to the

boiling point of Tris(dimethylamino)silane (142-148 °C) is collected in the receiving flask.[9]

For high-purity electronic grade material, more sophisticated distillation techniques,

potentially involving multiple columns and precise temperature and pressure control, may be

employed.[10]

Applications in Research and Development
Tris(dimethylamino)silane is a key precursor in the semiconductor industry for the deposition

of silicon-containing thin films, such as silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon

carbonitride (SiCN), via chemical vapor deposition (CVD) and atomic layer deposition (ALD).[3]

Its high volatility and reactivity at relatively low temperatures make it suitable for these

applications. The ability to form conformal thin films is crucial for the fabrication of modern

microelectronic devices.

The reaction mechanism of TDMAS in ALD involves its reaction with surface hydroxyl groups,

leading to the formation of a silicon-containing monolayer and the release of dimethylamine.

Subsequent exposure to an oxidizing agent, such as hydrogen peroxide, removes the

remaining ligands and forms a new hydroxylated surface for the next cycle.

The following diagram depicts a simplified signaling pathway for the surface reactions of

TDMAS during SiO₂ ALD.
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Caption: Simplified reaction pathway of TDMAS in SiO₂ Atomic Layer Deposition.

Safety and Handling
Tris(dimethylamino)silane is a hazardous chemical that requires strict safety protocols. It is

highly flammable and reacts violently with water.[1] It is toxic if it comes into contact with skin

and can be fatal if inhaled.[1] TDMAS is also corrosive and can cause severe skin burns and

eye damage.[1]

Handling Precautions:

Work in a well-ventilated fume hood.

Handle under an inert atmosphere (e.g., nitrogen or argon).

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a cool, dry place away from moisture.

In case of exposure, immediate medical attention is necessary.
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Tris(dimethylamino)silane is a valuable precursor with significant applications in the

semiconductor industry and potential uses in other areas of chemical synthesis and materials

science. A thorough understanding of its chemical and physical properties, structure, and

reactivity is essential for its safe and effective use. This guide has provided a comprehensive

overview of the current knowledge on TDMAS, including quantitative data, experimental

considerations, and safety information, to support researchers and professionals in their work

with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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